molecular formula C17H21ClF3N5O B14928545 2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide

Cat. No.: B14928545
M. Wt: 403.8 g/mol
InChI Key: FIJBTGZBQNSDRU-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a cyclopenta[c]pyrazole moiety, making it an interesting subject for scientific research.

Properties

Molecular Formula

C17H21ClF3N5O

Molecular Weight

403.8 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-2-methyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]propanamide

InChI

InChI=1S/C17H21ClF3N5O/c1-16(2,26-10-11(18)9-23-26)15(27)22-7-4-8-25-14(17(19,20)21)12-5-3-6-13(12)24-25/h9-10H,3-8H2,1-2H3,(H,22,27)

InChI Key

FIJBTGZBQNSDRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCCN1C(=C2CCCC2=N1)C(F)(F)F)N3C=C(C=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the cyclopenta[c]pyrazole moiety: This step involves the cyclization of a suitable precursor, often under thermal or catalytic conditions.

    Attachment of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Coupling of the two moieties: The final step involves the coupling of the two synthesized moieties through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrazolo[4,3-c]pyridine
  • 6-chloro-1H-pyrazolo[4,3-c]pyridine

Uniqueness

Compared to similar compounds, 2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide features a unique combination of functional groups and structural motifs, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

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